Mono(4-pentenyl)phthalate-d4

Description

BenchChem offers high-quality Mono(4-pentenyl)phthalate-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mono(4-pentenyl)phthalate-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

238.27 g/mol |

IUPAC Name |

2,3,4,5-tetradeuterio-6-pent-4-enoxycarbonylbenzoic acid |

InChI |

InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15)/i4D,5D,7D,8D |

InChI Key |

HYCQCFCIEMXEMJ-YBNXMSKUSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC=C)[2H])[2H] |

Canonical SMILES |

C=CCCCOC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Mono(4-pentenyl)phthalate-d4: Technical Guide for Analytical & Metabolic Research

[1]

Abstract

This technical guide details the physicochemical properties, synthesis logic, and analytical applications of Mono(4-pentenyl)phthalate-d4 (M4PP-d4) .[1] As the stable isotope-labeled analog of Mono(4-pentenyl)phthalate (M4PP), this compound serves as the critical Internal Standard (IS) for the accurate quantification of phthalate metabolites in biological matrices. This guide addresses the specific requirements of researchers investigating the toxicokinetics of unsaturated phthalate esters, distinguishing them from their saturated counterparts (e.g., mono-n-pentyl phthalate).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Mono(4-pentenyl)phthalate-d4 is a deuterium-labeled phthalate monoester.[1] It is formed by the hydrolysis of one ester linkage of Di(4-pentenyl)phthalate, with the phthalic aromatic ring bearing four deuterium atoms.

Core Identifiers

| Property | Detail |

| Chemical Name | Mono(4-pentenyl)phthalate-d4 |

| IUPAC Name | 2-[(4-pentenyloxy)carbonyl]benzoic-3,4,5,6-d4 acid |

| CAS Number | 1346601-95-3 |

| Unlabeled CAS | 190184-82-8 |

| Synonyms | MnPeP-d4; Phthalic acid mono-4-pentenyl ester-d4 |

| Molecular Formula | C₁₃H₁₀D₄O₄ |

| Molecular Weight | 238.27 g/mol |

| Parent Compound | Di(4-pentenyl)phthalate (DPP/D4PP) |

Physicochemical Data

| Parameter | Value / Characteristic |

| Appearance | Viscous colorless to pale yellow oil or low-melting solid.[1] |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate. Slightly soluble in water.[1] |

| pKa (Acid) | ~3.0 (Carboxylic acid group). |

| LogP (Octanol/Water) | ~3.1 (Predicted for unlabeled; d4 is similar). |

| Storage Stability | Store at -20°C; hygroscopic. Stable for >2 years if desiccated. |

Synthesis & Isotopic Logic

The synthesis of M4PP-d4 requires high isotopic purity (>99% D) to prevent "cross-talk" (spectral overlap) with the analyte in mass spectrometry.

Synthetic Pathway

The standard route involves the nucleophilic ring-opening of Phthalic Anhydride-d4 by 4-Penten-1-ol .[1] This reaction is highly selective for the monoester under controlled temperature conditions, avoiding the formation of the diester.

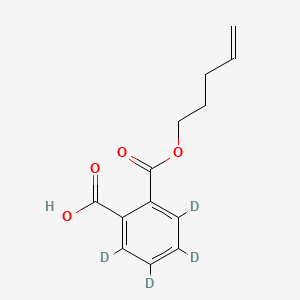

Figure 1: Synthetic pathway for Mono(4-pentenyl)phthalate-d4 via anhydride ring opening.[1]

Analytical Application: LC-MS/MS Quantification

M4PP-d4 is primarily used as an Internal Standard (IS) to correct for matrix effects and recovery losses during the quantification of M4PP in urine or serum.[1]

Mass Spectrometry Transitions (MRM)

Phthalate monoesters are analyzed in Negative Electrospray Ionization (ESI-) mode. The d4-label on the aromatic ring shifts the precursor and product ions by +4 Da compared to the native analyte.[1]

| Compound | Precursor Ion (m/z) [M-H]⁻ | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| M4PP (Native) | 233.1 | 121.0 (Benzoate) | 77.0 | 20-30 |

| M4PP-d4 (IS) | 237.1 | 125.0 (Benzoate-d4) | 81.0 | 20-30 |

Note: The transition to m/z 125 represents the decarboxylated phthalic acid-d4 moiety, a robust fragment for this class of compounds.[1]

Sample Preparation Protocol (Human Urine)

To ensure analytical trustworthiness, enzymatic deconjugation is required as phthalates are excreted primarily as glucuronides.

Reagents:

- -Glucuronidase (E. coli or Helix pomatia).[1]

-

Ammonium Acetate buffer (pH 6.5).

-

SPE Cartridges (HLB or C18).

Step-by-Step Workflow:

-

Aliquot: Transfer 1.0 mL of urine to a glass tube.

-

Spike IS: Add 10

L of M4PP-d4 working solution (e.g., 100 ng/mL in MeCN). -

Buffer: Add 1.0 mL Ammonium Acetate (1M, pH 6.5).

-

Digestion: Add 20

L -

SPE Extraction:

-

Condition: 2 mL MeOH, then 2 mL Water.

-

Load: Sample.

-

Wash: 2 mL 5% MeOH in Water (removes salts/urea).

-

Elute: 2 mL Acetonitrile.[1]

-

-

Reconstitution: Evaporate to dryness (N₂ stream); reconstitute in 200

L Mobile Phase (50:50 Water:MeCN).

Figure 2: Analytical workflow for the quantification of M4PP using M4PP-d4 as an internal standard.

Toxicological & Metabolic Context

Importance of the "4-Pentenyl" Group

Researchers must distinguish Mono(4-pentenyl)phthalate from Mono-n-pentyl phthalate (MnPeP) .[1]

-

MnPeP: Derived from Dipentyl phthalate (DPP), a saturated plasticizer.[2][3]

-

M4PP: Derived from Di(4-pentenyl)phthalate.[1][4] The terminal double bond in the 4-pentenyl chain offers a reactive site for oxidative metabolism (epoxidation) not present in saturated analogs.[1]

Metabolic Fate

Upon ingestion, Di(4-pentenyl)phthalate is rapidly hydrolyzed to M4PP. M4PP can be further metabolized via:

-

Glucuronidation: Direct conjugation of the carboxylic acid.

-

Oxidation: The terminal alkene may undergo P450-mediated epoxidation or hydration, leading to hydroxylated metabolites distinct from standard alkyl phthalates.[1]

References

Technical Analysis: Comparative Metabolic Profiling of DnPP and DPP Phthalates

Executive Summary & Nomenclature Resolution

In the field of phthalate toxicology and biomonitoring, precise nomenclature is critical due to the structural isomerism that dictates biological activity. This guide addresses the differentiation between the metabolites of Di-n-pentyl phthalate (DnPP) and Di-n-propyl phthalate (DPP) .

Crucial Disambiguation:

-

DnPP (C5): Di-n-pentyl phthalate (CAS: 131-18-0).[1][2] A potent reproductive toxicant with a 5-carbon ester chain.

-

DPP (C3): Di-n-propyl phthalate (CAS: 131-16-8). A 3-carbon ester chain analog with significantly lower toxicological potency.

-

Note: While "DPP" is occasionally used as an abbreviation for Dipentyl phthalate in older literature, modern consensus reserves "DnPP" for the pentyl ester and "DPP" for the propyl ester. This guide adheres to the C5 (DnPP) vs. C3 (DPP) comparison.

-

The core difference lies in their metabolic fate: DnPP undergoes extensive oxidative modification to form secondary metabolites (hydroxylated and carboxylated species) which serve as specific biomarkers, whereas DPP is primarily excreted as its simple monoester due to the shorter alkyl chain limiting oxidative enzyme affinity.

Metabolic Divergence: Hydrolysis vs. Oxidation

The metabolic pathway is the primary differentiator between these two compounds. Phthalates are rapidly hydrolyzed to their respective monoesters.[3] However, the fate of that monoester depends on chain length.

DnPP Metabolism (The Oxidative Cascade)

DnPP follows the metabolic pattern of "transitional" phthalates (C4–C6).

-

Phase I Hydrolysis: Rapid conversion to Mono-n-pentyl phthalate (MnPeP) via intestinal lipases and hepatic esterases.

-

Phase I Oxidation: Because the C5 chain is sufficiently long, it serves as a substrate for Cytochrome P450 enzymes (specifically CYP4A and CYP2E1 families). This results in:

- Oxidation: Forming Mono(4-hydroxypentyl) phthalate (MHPeP) .

-

Further Oxidation: Forming Mono(4-oxopentyl) phthalate (MOPeP) .

- -Oxidation-like cleavage: Breakdown to Mono(3-carboxypropyl) phthalate (MCPP) .

-

Phase II Conjugation: Glucuronidation of both the monoester and oxidative metabolites.

Key Insight: In human biomonitoring, the oxidized metabolites (MHPeP) are often more abundant than the simple monoester (MnPeP), making them superior biomarkers for long-term exposure assessment.

DPP Metabolism (The Hydrolytic Limit)

DPP possesses a short C3 chain.

-

Phase I Hydrolysis: Rapid conversion to Mono-n-propyl phthalate (MnPrP) .

-

Limited Oxidation: The C3 chain is generally too short to undergo significant

or -

Excretion: Excreted primarily as MnPrP (free or glucuronidated).

Pathway Visualization (Graphviz)

Figure 1: Comparative metabolic pathways showing the extensive oxidative transformation of DnPP versus the hydrolytic dominance of DPP.

Analytical Protocol: LC-MS/MS Differentiation

Distinguishing these metabolites requires rigorous chromatography to prevent isomeric overlap (e.g., separating n-pentyl from iso-pentyl isomers).

Target Analytes & Transitions

The following MRM (Multiple Reaction Monitoring) transitions are the standard for quantitation in ESI(-) mode.

| Parent Compound | Metabolite Name | Acronym | Precursor Ion ( | Product Ion ( | Retention Time Relative |

| DnPP (C5) | Mono-n-pentyl phthalate | MnPeP | 237.1 | 149.0 | Late |

| Mono(4-hydroxypentyl) phthalate | MHPeP | 253.1 | 149.0 | Mid | |

| Mono(3-carboxypropyl) phthalate | MCPP | 251.1 | 149.0 | Early | |

| DPP (C3) | Mono-n-propyl phthalate | MnPrP | 209.1 | 149.0 | Early-Mid |

Note on MCPP: MCPP is a non-specific metabolite. It can originate from DnPP, Di-n-octyl phthalate (DnOP), or DBP. Therefore, MHPeP is the definitive biomarker for DnPP, not MCPP.

Sample Preparation (Enzymatic Deconjugation)

Since >90% of phthalate metabolites are excreted as glucuronides, deconjugation is mandatory.

-

Aliquot: Thaw 1 mL urine on ice.

-

Buffer: Add 250 µL Ammonium Acetate buffer (pH 6.5).

-

Enzyme: Add 10 µL

-glucuronidase (E. coli K12 form is preferred for speed). -

Incubation: 37°C for 90 minutes.

-

Extraction: Perform Solid Phase Extraction (SPE) using polymeric weak anion exchange (WAX) cartridges to capture the acidic monoesters.

-

Elution: Elute with 2% Formic Acid in Methanol.

Chromatographic Separation Strategy

Isomeric separation is the common failure point. You must separate MnPeP (n-pentyl) from MiPeP (iso-pentyl).

-

Column: Phenyl-Hexyl or C18 columns with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100mm, 1.8 µm).

-

Mobile Phase A: 0.1% Acetic Acid in Water.

-

Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

-

Gradient: Slow ramp from 20% B to 90% B over 12 minutes. The "n-" isomer typically elutes after the branched "iso-" isomers.

Toxicokinetic & Biological Implications[2][4][5][6][7][8][9]

The structural difference (C5 vs C3) dictates the biological activity, specifically regarding the "Phthalate Syndrome" (anti-androgenicity).

The "C4-C6" Critical Window

Research confirms that phthalate toxicity peaks at ester chain lengths of 4 to 6 carbons.

-

DnPP (C5): Fits perfectly into the hydrophobic pocket of the peroxisome proliferator-activated receptors (PPARs) and steroidogenic enzymes. It is approximately 2-fold more potent than DEHP in suppressing fetal testosterone production.

-

DPP (C3): The chain is too short to effectively inhibit 17

-hydroxylase/17,20-lyase or 3

Biomarker Interpretation Guide

| Observation | Conclusion |

| High MnPeP + High MHPeP | Recent, high-level exposure to DnPP . |

| High MCPP only | Ambiguous. Could be DnPP, DnOP, or high-MW phthalates.[4] Check for MHPeP to confirm DnPP. |

| High MnPrP | Exposure to DPP (Propyl).[5] Low toxicological concern relative to DnPP. |

References

-

National Toxicology Program (NTP). (2019). Toxicity Report on Di-n-pentyl Phthalate. U.S. Department of Health and Human Services. Link

-

Silva, M. J., et al. (2010). "Urinary and serum metabolites of di-n-pentyl phthalate in rats." Chemosphere, 81(1), 89-94. Link

- Key citation for MHPeP as the major oxid

-

Hannas, B. R., et al. (2011).[6] "Dipentyl phthalate dosing during sexual differentiation disrupts fetal testis function and postnatal development of the male Sprague Dawley rat with greater relative potency than other phthalates." Toxicological Sciences, 120(1), 184-193.[6] Link

- Establishes the high toxicity of C5 (DnPP) vs lower toxicity of C3 (DPP).

-

Centers for Disease Control and Prevention (CDC). (2023). National Report on Human Exposure to Environmental Chemicals: Phthalates.Link

-

Bhat, V. S., et al. (2014). "Derivation of a reference dose for di-n-pentyl phthalate (DnPP) based on reproductive effects." Journal of Toxicology and Environmental Health, Part B, 17(2), 63-94. Link

Sources

- 1. Dipentyl phthalate | C18H26O4 | CID 8561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. edlists.org [edlists.org]

- 3. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phthalates - Wikipedia [en.wikipedia.org]

- 5. interactive.cbs8.com [interactive.cbs8.com]

- 6. healthvermont.gov [healthvermont.gov]

Biomarkers for Pentyl Phthalate Exposure: A Technical Guide for High-Specificity Biomonitoring

[1]

Executive Summary

Di-n-pentyl phthalate (DnPP) is a plasticizer often overlooked in standard high-throughput biomonitoring panels, which typically focus on DEHP, DBP, and DINP.[1] However, as regulations tighten on common phthalates, "regrettable substitution" often leads to the re-emergence of congeners like DnPP in niche industrial applications (e.g., nitrocellulose, specific solvating agents).

For researchers and drug development professionals, the challenge of monitoring DnPP lies in metabolic ambiguity . The primary hydrolytic metabolite, Mono-n-pentyl phthalate (MnPP), is valid but rapidly excreted. The secondary oxidative metabolites provide a longer window of detection but suffer from cross-reactivity with other phthalate chains.

This guide details the definitive analytical strategy to distinguish DnPP exposure from background phthalate noise, focusing on the specific biomarker Mono(4-hydroxypentyl) phthalate (MHPP) .

Part 1: Metabolic Pathway & Biomarker Selection

The Specificity Trap

In phthalate biomonitoring, "finding the metabolite" is easy; "proving the parent" is hard.

-

MnPP (Mono-n-pentyl phthalate): The direct hydrolytic metabolite. While specific to DnPP, it has a short half-life (<12 hours) and is susceptible to external contamination if labware is not strictly controlled.

-

MCPP (Mono(3-carboxypropyl) phthalate): A major oxidative metabolite of DnPP. CRITICAL WARNING: MCPP is non-specific. It is also a metabolite of Di-n-octyl phthalate (DnOP) and Di-n-butyl phthalate (DBP).[1] Relying solely on MCPP leads to false-positive attribution of DnPP exposure.[1]

-

MHPP (Mono(4-hydroxypentyl) phthalate): The

oxidation product. This is the gold standard biomarker for DnPP because it retains the 5-carbon chain integrity, making it chemically unique to the pentyl parent structure.

Pathway Visualization

The following diagram illustrates the metabolic divergence that dictates biomarker selection.

Figure 1: Metabolic pathway of Di-n-pentyl phthalate. Note that while MCPP is formed, it is a non-specific "trap" biomarker. MHPP is the requisite target for specificity.

Part 2: Analytical Methodology (LC-MS/MS)

To accurately quantify DnPP exposure, you must measure the total metabolite concentration (free + conjugated).[2] Phthalates are excreted primarily as glucuronides; failure to deconjugate yields results 5–10x lower than reality.

Sample Preparation Protocol

Matrix: Human Urine (Spot or 24-hour).[3][4]

Volume: 200–500

Step-by-Step Workflow:

-

Thawing & Aliquoting: Thaw urine at 4°C to prevent degradation. Aliquot 200

L into a glass or polypropylene vial (avoid soft plastics). -

Enzymatic Deconjugation:

-

Add 50

L of Ammonium Acetate buffer (pH 6.5). -

Add 10

L -

Incubate: 37°C for 90 minutes.

-

Validation: Spike a subset with 4-methylumbelliferyl glucuronide to confirm enzyme activity.[1]

-

-

Internal Standard Addition:

-

Add 10

L of isotopically labeled standard ( -

Why: Corrects for matrix suppression in the electrospray source.

-

-

Solid Phase Extraction (SPE):

-

Use a polymeric weak anion exchange (WAX) cartridge or HLB (Hydrophilic-Lipophilic Balance).

-

Condition: MeOH followed by Water.

-

Load: Hydrolyzed urine sample.

-

Wash: 5% MeOH in Water (removes salts/proteins).

-

Elute: Acetonitrile (ACN).

-

-

Reconstitution: Evaporate ACN under Nitrogen; reconstitute in 100

L Mobile Phase A.

Instrumental Parameters (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

| Parameter | Setting | Rationale |

| Column | C18 Core-Shell (2.1 x 50mm, 1.7 | Core-shell particles provide high resolution for isomer separation at lower backpressure.[1] |

| Mobile Phase A | 0.1% Acetic Acid in Water | Acidic pH ensures protonation for better retention on C18. |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile | Organic modifier for elution. |

| Ionization | ESI Negative Mode ( | Phthalate monoesters ionize best by losing a proton ( |

| MRM Mode | Scheduled MRM | Maximizes dwell time for trace-level detection.[1] |

MRM Transitions (Example)

-

MnPP:

(Quantifier), -

MHPP:

(Quantifier) -

MCPP:

(Quantifier) – Monitor only to exclude interferences.

Analytical Workflow Diagram

Figure 2: Validated LC-MS/MS workflow for the quantification of phthalate metabolites.

Part 3: Data Interpretation & Reference Values

Human Exposure Context

Unlike DBP or DEHP, Di-n-pentyl phthalate (DnPP) is not a ubiquitous contaminant in the general population.[1] Detection of MnPP or MHPP typically indicates:

-

Occupational Exposure: Workers in plastics manufacturing, printing (inks), or chemical synthesis.

-

Niche Product Use: Specific cosmetics or imported plastic goods not adhering to EU/US restrictions.

-

Medication: Some enteric coatings on older drug formulations may use phthalates, though DnPP is rare compared to DBP/DEP.

Reference Ranges

Note: DnPP is often excluded from standard NHANES reports due to low detection frequency (<5%).

| Metabolite | General Population (95th %ile) | Occupational/High Exposure | Limit of Detection (LOD) |

| MnPP | < 1.0 ng/mL (Often < LOD) | > 10 ng/mL | ~0.2–0.5 ng/mL |

| MHPP | Not routinely reported | > 50 ng/mL (Est.) | ~0.2 ng/mL |

| MCPP | 2.0 – 5.0 ng/mL* | > 100 ng/mL | ~0.2 ng/mL |

*Warning: Background MCPP levels in the general population are likely derived from DBP/DnOP, not DnPP.

Causality & Interpretation Logic

When analyzing patient/subject data:

-

If MnPP is High + MHPP is High: Confirmed recent DnPP exposure.

-

If MnPP is Low + MHPP is High: Confirmed past DnPP exposure (metabolized).

-

If MnPP is Low + MHPP is Low + MCPP is High: Negative for DnPP. Likely exposure to DBP or DnOP.[5]

References

-

Silva, M. J., et al. (2005). Urinary and serum metabolites of di-n-pentyl phthalate in rats.[1] Toxicology.[6][7] Link

- Key Finding: Establishes MHPP as the predominant and most specific urinary biomarker for DnPP.

-

CDC / NHANES. (2019). Fourth National Report on Human Exposure to Environmental Chemicals. Centers for Disease Control and Prevention. Link

- Key Finding: Provides context for background phthalate levels and the rarity of DnPP detection in the general US popul

-

Koch, H. M., & Calafat, A. M. (2009). Human body burdens of chemicals used in plastic manufacture.[6][8][9][10] Philosophical Transactions of the Royal Society B. Link

-

Key Finding: comprehensive review of phthalate metabolism and the shift toward oxidized metabolites for biomonitoring.[9]

-

-

Wittassek, M., & Angerer, J. (2008). Phthalates: metabolism and exposure.[2][4][5][6][7][8][9][10][11][12] International Journal of Andrology. Link

- Key Finding: Explains the kinetics of hydrolysis and oxidation, justifying the use of secondary metabolites.

Sources

- 1. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phthalate exposure among U.S. college-aged women: Biomonitoring in an undergraduate student cohort (2016-2017) and trends from the National Health and Examination Survey (NHANES, 2005-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predictors of Urinary Phthalate Biomarker Concentrations in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Reproducibility of urinary phthalate metabolites in first morning urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Phthalates - Wikipedia [en.wikipedia.org]

- 11. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Levels of seven urinary phthalate metabolites in a human reference population - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mono(4-pentenyl)phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mono(4-pentenyl)phthalate-d4, a crucial analytical tool in modern research. We will delve into its fundamental properties, applications, and the technical considerations for its effective use.

Core Identity and Physicochemical Properties

Mono(4-pentenyl)phthalate-d4 is a deuterated form of Mono(4-pentenyl)phthalate. The incorporation of four deuterium atoms onto the benzene ring makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

| Property | Value | Source |

| Chemical Formula | C13H10D4O4 | [1][2] |

| Molecular Weight | 238.27 g/mol | [1][2] |

| CAS Number | 1346601-95-3 | [2] |

Chemical Structure

The structure of Mono(4-pentenyl)phthalate-d4 consists of a phthalic acid core where one of the carboxylic acid groups is esterified with 4-pentenol. The benzene ring of the phthalate moiety is tetradeuterated.

Caption: Chemical structure of Mono(4-pentenyl)phthalate-d4.

Application in Isotope Dilution Mass Spectrometry

The primary application of Mono(4-pentenyl)phthalate-d4 is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is a gold standard for quantitative analysis due to its high precision and accuracy.

Principle of Isotope Dilution

IDMS involves adding a known amount of a stable isotope-labeled standard (in this case, Mono(4-pentenyl)phthalate-d4) to a sample containing the analyte of interest (the non-labeled Mono(4-pentenyl)phthalate). The labeled and unlabeled compounds are chemically identical and therefore exhibit the same behavior during sample preparation, extraction, and chromatographic separation.

Because the internal standard and analyte co-elute and are detected simultaneously by the mass spectrometer, any sample loss or variation in instrument response will affect both compounds equally. The ratio of the mass spectrometric signal of the analyte to that of the internal standard is then used to calculate the precise concentration of the analyte in the original sample.

Experimental Workflow

The following is a generalized workflow for the quantification of Mono(4-pentenyl)phthalate using its deuterated analog as an internal standard.

Caption: Generalized workflow for isotope dilution mass spectrometry.

Synthesis and Quality Control

The synthesis of Mono(4-pentenyl)phthalate-d4 typically involves the esterification of phthalic-d4 anhydride with 4-pentenol. The deuterated phthalic anhydride is the key starting material that introduces the stable isotopes into the final molecule.

Key Quality Control Parameters:

-

Isotopic Purity: The percentage of the deuterated compound relative to any unlabeled or partially labeled species. This is critical for accurate quantification and is typically determined by mass spectrometry.

-

Chemical Purity: The absence of other chemical impurities that could interfere with the analysis. This is often assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Concentration Verification: The accurate determination of the concentration of the standard solution, often performed by quantitative NMR (qNMR) or by comparison to a certified reference material.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Mono(4-pentenyl)phthalate-d4. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards, handling, storage, and disposal.

General Handling Guidelines:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a tightly sealed container in a cool, dry place as recommended by the manufacturer.

References

-

Pharmaffiliates. Mono(4-pentenyl)phthalate-d4. [Link]

Sources

Navigating the Analytical Landscape of MPeP: A Technical Guide to Deuterated Standards

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of analytical science, particularly within drug discovery and development, the accuracy of quantitative analysis is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, ensuring reliability and reproducibility. This guide provides a comprehensive technical overview of the analytical standard for MPeP, focusing on its deuterated analogue, MPeP-d4. We will delve into the nomenclature, chemical properties, and the critical role of MPeP-d4 in quantitative bioanalysis, providing insights for researchers navigating the complexities of metabolic studies and pharmacokinetic assessments.

Unveiling MPeP: Nomenclature and Core Synonyms

MPeP is the commonly used acronym for the chemical compound 2-Methyl-6-(phenylethynyl)pyridine .[1][2] This molecule is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5) and has been a valuable tool in neuroscience research.[1][3] Understanding its various synonyms is the first step in a comprehensive literature and database search.

A clear identification of the compound is crucial for sourcing and for accurate reporting of research findings. The primary synonyms and identifiers for MPeP are summarized in the table below.

| Identifier Type | Identifier | Source |

| IUPAC Name | 2-Methyl-6-(phenylethynyl)pyridine | [2] |

| Common Acronym | MPeP | [1] |

| CAS Number | 96206-92-7 | [2] |

| Chemical Formula | C₁₄H₁₁N | [2] |

| Molecular Weight | 193.25 g/mol | [4] |

For researchers working with this compound, it is also important to be aware of its salt form, MPeP hydrochloride , which has a distinct CAS number (219911-35-0) and is often used in in vivo and in vitro studies due to its solubility.[5]

The Analytical Imperative: Introduction to MPeP-d4

In quantitative analysis, especially when employing techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential to correct for variability during sample preparation and analysis. The ideal internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This is where deuterated standards, such as MPeP-d4, play a critical role.

While the exact commercial availability and specific deuteration pattern of a "d4" variant can vary between suppliers, a common deuterated analogue is 2-Methyl-6-(phenylethynyl-d5)pyridine . In this version, the five hydrogen atoms on the phenyl ring are replaced with deuterium. It is crucial for researchers to verify the exact deuteration pattern from the supplier's certificate of analysis. For the purpose of this guide, we will consider the principles applicable to a deuterated MPeP standard, such as one with deuteration on the phenylethynyl moiety.

The key properties of the parent compound and a representative deuterated analogue are presented below for comparison.

| Property | MPeP (2-Methyl-6-(phenylethynyl)pyridine) | MPeP-d5 (2-Methyl-6-(phenylethynyl-d5)pyridine) |

| Chemical Formula | C₁₄H₁₁N | C₁₄H₆D₅N |

| Molecular Weight | 193.25 g/mol | 198.28 g/mol |

| Monoisotopic Mass | 193.0891 g/mol | 198.1205 g/mol |

| CAS Number | 96206-92-7 | Varies by supplier |

The increased mass of the deuterated standard allows for its clear differentiation from the endogenous or administered MPeP in a biological matrix, while its identical physicochemical properties ensure it behaves similarly during extraction, chromatography, and ionization.

The Rationale Behind Deuteration: A Deeper Dive

The use of a stable isotope-labeled internal standard like MPeP-d4 is considered the gold standard in quantitative LC-MS bioanalysis. The underlying principle is that the analyte and the internal standard will exhibit nearly identical behavior throughout the analytical workflow.

Here’s a breakdown of the causality behind this experimental choice:

-

Extraction Efficiency: During sample preparation steps like liquid-liquid extraction or solid-phase extraction, any loss of the analyte will be mirrored by a proportional loss of the deuterated internal standard.

-

Chromatographic Co-elution: Ideally, the analyte and its deuterated counterpart will have identical retention times in a chromatographic system. This ensures that they experience the same matrix effects at the point of elution into the mass spectrometer.

-

Ionization Efficiency: Matrix components can either suppress or enhance the ionization of an analyte in the mass spectrometer source. Because the deuterated standard co-elutes and has the same chemical properties, it will be affected by the matrix in the same way as the non-labeled analyte.

By adding a known amount of MPeP-d4 to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio remains constant even if there are variations in sample recovery or matrix effects, leading to highly accurate and precise results.

Experimental Workflow: Quantitative Analysis of MPeP using MPeP-d4

The following section outlines a generalized, step-by-step methodology for the quantification of MPeP in a biological matrix (e.g., plasma) using MPeP-d4 as an internal standard via LC-MS/MS. This protocol is a self-validating system, as the consistent performance of the internal standard across calibration standards and quality control samples validates the accuracy of the measurements for the unknown samples.

I. Preparation of Standards and Samples

-

Primary Stock Solutions: Prepare individual stock solutions of MPeP and MPeP-d4 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of MPeP by serial dilution of the primary stock solution. These will be used to create the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of MPeP-d4 at a fixed concentration. The optimal concentration should result in a robust signal in the mass spectrometer without causing detector saturation.

-

Calibration Curve and Quality Control (QC) Samples:

-

Spike a blank biological matrix (e.g., control plasma) with the MPeP working standard solutions to create a calibration curve with a range of concentrations.

-

Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.

-

-

Sample Preparation:

-

To an aliquot of the unknown sample, calibration standard, or QC sample, add a precise volume of the MPeP-d4 internal standard spiking solution.

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile or methanol. Vortex and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for injection onto the LC-MS/MS system.

-

II. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column is a common choice.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically effective. The gradient should be optimized to achieve good peak shape and separation from matrix components.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for MPeP.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

MPeP: The precursor ion will be the protonated molecule [M+H]⁺. The product ion will be a characteristic fragment generated by collision-induced dissociation (CID).

-

MPeP-d4: The precursor ion will be the protonated deuterated molecule [M+D]⁺ or [M+H]⁺. The product ion will be the corresponding deuterated fragment. The specific m/z values will depend on the exact deuteration pattern.

-

-

III. Data Analysis

-

Integrate the peak areas for the MRM transitions of both MPeP and MPeP-d4.

-

Calculate the peak area ratio of MPeP to MPeP-d4 for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the MPeP calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is commonly used.

-

Determine the concentration of MPeP in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

The diagram below illustrates the logical flow of this quantitative analytical workflow.

Caption: Workflow for MPeP quantification using a deuterated internal standard.

Conclusion

The use of a deuterated analytical standard such as MPeP-d4 is indispensable for the accurate and precise quantification of MPeP in complex biological matrices. This guide has provided a foundational understanding of the nomenclature, the rationale behind using stable isotope-labeled internal standards, and a practical experimental workflow. By adhering to these principles and methodologies, researchers in drug development and other scientific fields can ensure the integrity and reliability of their analytical data, which is crucial for making informed decisions in their research endeavors. As with any analytical method, validation according to regulatory guidelines is a critical final step to ensure the method is fit for its intended purpose.

References

-

PubChem. Mpep. National Center for Biotechnology Information. [Link]

-

Wikipedia. 2-Methyl-6-(phenylethynyl)pyridine. [Link]

-

Belozertseva, I. V., et al. (2012). Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine produces antidepressant effects in rats: role of brain-derived neurotrophic factor. Neuroscience, 223, 219-224. [Link]

-

Inxight Drugs. 2-METHYL-6-(PHENYLETHYNYL)PYRIDINE. [Link]

-

Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503. [Link]

Sources

- 1. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

- 3. Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine produces antidepressant effects in rats: role of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mpep | C14H11N | CID 3025961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Methodological & Application

Application Note: High-Throughput Quantification of Urinary Phthalate Metabolites by LC-MS/MS for Human Biomonitoring

Abstract

This document provides a comprehensive protocol for the simultaneous quantification of multiple phthalate metabolites in human urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Phthalates are ubiquitous synthetic chemicals used as plasticizers, and human exposure is widespread.[1] Biomonitoring of their urinary metabolites is the most reliable method for assessing this exposure.[1] Due to growing concerns over phthalates acting as endocrine disruptors and their association with adverse health effects, robust and sensitive analytical methods are critical.[2][3][4] This method employs enzymatic hydrolysis to measure total metabolite concentrations, followed by automated solid-phase extraction (SPE) for sample cleanup and concentration, and culminates in rapid, selective detection by LC-MS/MS. The protocol is designed for researchers in environmental health, toxicology, and epidemiology, providing the technical detail necessary for successful implementation and validation.

Introduction: The Need for Phthalate Biomonitoring

Phthalates are a class of chemicals added to plastics to enhance flexibility and durability. They are found in a vast array of consumer products, including food packaging, medical devices, toys, and personal care products like cosmetics and lotions.[3][5] Consequently, human exposure is continuous and widespread.[3] Phthalates are not covalently bound to the plastic matrix and can leach into the environment, leading to human ingestion, inhalation, and dermal absorption.

Once in the body, parent phthalate diesters are rapidly metabolized into their corresponding monoester metabolites and further oxidative products.[6] These metabolites, which can be conjugated with glucuronic acid, are then excreted in the urine.[1][6] Measuring these urinary metabolites provides a direct and accurate assessment of recent phthalate exposure.

There is a significant body of research linking phthalate exposure to a range of health issues. As endocrine-disrupting chemicals (EDCs), they can interfere with the body's hormonal systems.[3][4] Studies have associated phthalates with reproductive and developmental problems, respiratory issues like asthma, obesity, type II diabetes, and even certain types of cancer.[2][5][7] Children and developing fetuses are considered particularly vulnerable to these effects.[3][7]

Given these health risks, accurate biomonitoring is essential for assessing exposure levels in the population, understanding exposure pathways, and evaluating the effectiveness of regulatory actions, such as the ban on certain phthalates in children's products.[2] LC-MS/MS has become the gold standard for this analysis due to its exceptional sensitivity, selectivity, and ability to quantify multiple analytes simultaneously in complex biological matrices like urine.[8][9]

Principle of the Method

The analytical workflow is designed to isolate and accurately quantify total (free + conjugated) phthalate metabolites from human urine. The core principle involves three sequential stages:

-

Enzymatic Deconjugation: The majority of phthalate metabolites are excreted as water-soluble glucuronide conjugates. To measure the total metabolite concentration, a hydrolysis step using the enzyme β-glucuronidase is required. This cleaves the glucuronide moiety, converting the metabolites to their free, unconjugated form.[1][6]

-

Sample Cleanup and Concentration: Urine is a complex matrix containing numerous endogenous compounds that can interfere with analysis. Solid-Phase Extraction (SPE) is employed to remove these interferences and concentrate the target analytes.[6][10] This step significantly improves method sensitivity and robustness. The use of automated SPE systems enhances throughput and reproducibility.[10]

-

LC-MS/MS Analysis: The cleaned and concentrated extract is injected into an HPLC or UPLC system, which separates the individual phthalate metabolites chromatographically. The separated analytes then enter a tandem mass spectrometer. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique where a specific precursor ion for each analyte is isolated, fragmented, and a resulting characteristic product ion is monitored for quantification.[11][12][13] The use of stable isotope-labeled internal standards for each analyte corrects for any variability during sample preparation and analysis, ensuring high accuracy and precision.[8][14]

Workflow Overview

Caption: Overall Analytical Workflow from Sample to Data.

Materials and Reagents

-

Solvents: HPLC-grade or higher acetonitrile, methanol, and water. Glacial acetic acid.

-

Reagents: Ammonium acetate (≥98% purity).

-

Enzyme: β-glucuronidase from E. coli K12. This source is recommended to minimize non-specific esterase activity that can be present in enzymes from other sources (e.g., Helix pomatia).[1]

-

Standards: Certified analytical standards of target phthalate metabolites and corresponding stable isotope-labeled internal standards (e.g., ¹³C₄- or D₄-labeled).

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent).

-

Labware: Polypropylene autosampler vials and tubes are mandatory to avoid phthalate contamination from glass or other plastics.[6] Class A volumetric flasks for standard preparation.[8]

Detailed Experimental Protocols

Preparation of Solutions

-

Ammonium Acetate Buffer (1.0 M, pH 6.5): Dissolve 38.54 g of ammonium acetate in approximately 450 mL of HPLC-grade water. Adjust pH to 6.5 using glacial acetic acid. Transfer to a 500 mL volumetric flask and bring to volume with water.[8]

-

Enzyme Working Solution: For each batch of samples, prepare a fresh solution. For example, for 50 samples, mix 1.5 mL of 1 M ammonium acetate buffer (pH 6.5) with 30 µL of β-glucuronidase stock solution.[8]

-

Mobile Phase A (0.1% Acetic Acid in Water): Add 1.0 mL of glacial acetic acid to 999 mL of HPLC-grade water.[8]

-

Mobile Phase B (0.1% Acetic Acid in Acetonitrile): Add 1.0 mL of glacial acetic acid to 999 mL of HPLC-grade acetonitrile.[8]

-

Stock and Working Standards: Prepare individual stock solutions of each metabolite and internal standard in methanol (e.g., 100-1000 µg/mL).[15] From these, create a combined working standard solution and a combined internal standard spiking solution by diluting with methanol. Store at -20°C.[14]

Sample Preparation Protocol

-

Sample Thawing & Aliquoting: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Centrifuge if particulate matter is present.

-

Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of urine.

-

Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the combined internal standard solution to each urine sample, quality control (QC) sample, and calibration blank. The use of stable isotope-labeled standards is crucial as they have nearly identical chemical and physical properties to the analytes, ensuring accurate correction for matrix effects and recovery losses.[14]

-

Enzymatic Hydrolysis: Add 30 µL of the freshly prepared β-glucuronidase working solution to each tube.[8]

-

Incubation: Vortex the tubes gently and incubate them in a water bath or incubator at 37°C for at least 2 hours to ensure complete deconjugation of the glucuronidated metabolites.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of HPLC-grade water. Do not allow the sorbent to go dry.

-

Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

-

Elution: Elute the target phthalate metabolites with 1 mL of acetonitrile into a clean collection tube.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100 µL of mobile phase (e.g., 95:5 Mobile Phase A:B). Vortex to ensure complete dissolution and transfer to an autosampler vial.

LC-MS/MS Instrumentation and Parameters

The following parameters serve as a typical starting point and should be optimized for the specific instrument used.

Liquid Chromatography (LC) System

| Parameter | Typical Setting |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, <3 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water[14] |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile[14] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient Elution | See Table 1 for a typical gradient profile. |

Table 1: Example LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 7.0 | 0 | 100 |

| 9.0 | 0 | 100 |

| 9.1 | 95 | 5 |

| 12.0 | 95 | 5 |

This gradient is an example and must be optimized for the specific column and analyte set.[14]

Tandem Mass Spectrometry (MS/MS) System

The mass spectrometer should be operated in negative electrospray ionization (ESI) mode, which is optimal for detecting the deprotonated [M-H]⁻ ions of phthalate monoesters.[9][16]

| Parameter | Typical Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 100 - 150 °C |

| Drying Gas Temp. | 300 - 350 °C |

| Capillary Voltage | -2.5 to -4.0 kV |

| Collision Gas | Argon |

Table 2: Example MRM Transitions for Common Phthalate Metabolites

| Analyte | Abbreviation | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) |

| Mono-methyl Phthalate | MMP | 165.0 | 133.0 | -12 |

| Mono-ethyl Phthalate | MEP | 179.0 | 135.0 | -10 |

| Mono-n-butyl Phthalate | MnBP | 207.1 | 134.0 | -15 |

| Mono-isobutyl Phthalate | MiBP | 207.1 | 134.0 | -15 |

| Mono-benzyl Phthalate | MBzP | 241.1 | 121.0 | -18 |

| Mono(2-ethylhexyl) Phthalate | MEHP | 277.2 | 134.1 | -16 |

| Mono(2-ethyl-5-hydroxyhexyl) Phthalate | MEHHP | 293.2 | 121.0 | -20 |

| Mono(2-ethyl-5-oxohexyl) Phthalate | MEOHP | 291.2 | 143.0 | -18 |

Note: Precursor/product ions and collision energies are instrument-dependent and require optimization.[16]

The MRM Process

Caption: Principle of MRM Detection for High Specificity.

Method Validation

To ensure the reliability of the data, the analytical method must be thoroughly validated according to established guidelines.[17][18][19] Key validation parameters include:

-

Linearity and Range: Analyze calibration standards at a minimum of five concentration levels to establish the working range. The coefficient of determination (R²) should be ≥ 0.99.[16]

-

Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations within the calibration range on multiple days. Accuracy should be within 85-115% (or 80-120% at the LLOQ), and precision (as relative standard deviation, RSD) should be ≤ 15% (≤ 20% at the LLOQ).[9][14]

-

Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably distinguished from the blank, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[16] LOQs in the low ng/mL range are typically achievable.[8][9]

-

Selectivity/Specificity: Analyze blank urine samples from multiple sources to ensure no endogenous interferences co-elute and produce a signal at the MRM transitions of the target analytes.

-

Matrix Effects: Evaluate the ion suppression or enhancement caused by the urine matrix by comparing the analyte response in post-extraction spiked samples to that in neat solvent. The use of co-eluting stable isotope-labeled internal standards is the most effective way to compensate for matrix effects.

-

Stability: Assess the stability of analytes in urine under various storage conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at -20°C or -80°C) to define proper sample handling procedures.[14]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantification of phthalate metabolites in human urine. The combination of enzymatic hydrolysis, automated solid-phase extraction, and highly selective tandem mass spectrometry ensures accurate and reliable data suitable for large-scale human biomonitoring studies. Proper method validation is paramount to guaranteeing data quality and integrity for assessing human exposure to these prevalent environmental chemicals and understanding their potential impact on public health.

References

- Vertex AI Search. What Are Phthalates and How Do They Affect Your Health?.

- WebMD. Phthalates: Are They Safe?.

- The Guardian. Phthalates are everywhere, and the health risks are worrying. How bad are they really?.

- BenchChem. Application Notes and Protocols for Phthalate Metabolite Analysis in Urine.

- Centers for Disease Control and Prevention (CDC). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual.

- National Center for Biotechnology Information (NCBI). Phthalates and Their Impacts on Human Health.

- CDC Stacks. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry.

- Environmental Working Group (EWG). What are phthalates?.

- Mtoz Biolabs. What Is the Principle of Tandem Mass Spectrometry.

- Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Di-n-butyl phthalate.

- National Center for Biotechnology Information (NCBI). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry.

- LCGC International. Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry.

- Waters Corporation. High Throughput Analysis of Phthalates and Parabens in Cosmetics and Personal Care Products Using UPLC with Mass Detection.

- Agilent Technologies. Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS.

- MDPI. Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans.

- ResearchGate. Determination of 16 Phthalate Metabolites in Urine Using Automated Sample Preparation and On-line Preconcentration/High-Performance Liquid Chromatography/Tandem Mass Spectrometry.

- National Center for Biotechnology Information (NCBI). Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications.

- ResearchGate. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction.

- Science.gov. validate analytical methods: Topics by Science.gov.

- National Center for Biotechnology Information (NCBI). Tandem Mass Spectroscopy in Diagnosis and Clinical Research.

- National Center for Biotechnology Information (NCBI). Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures.

- Silantes. Understanding the Role of Mass Spectrometry in Metabolomics.

- JoVE. Video: Tandem Mass Spectrometry: Principle, Instrumentation, Uses.

- Journal of Environmental Health Sciences. Development and Validation of the Simultaneous Analytical Method of Urinary Metals and Metalloids for the National Biomonitoring Program.

- Semantic Scholar. How to validate analytical methods.

- PubMed. Validation of bioanalytical methods.

- ScienceDirect. A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phthalates are everywhere, and the health risks are worrying. How bad are they really? | Health & wellbeing | The Guardian [theguardian.com]

- 3. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ewg.org [ewg.org]

- 5. What Are Phthalates and How Do They Affect Your Health? - National Center for Health Research [center4research.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Phthalates: Are They Safe? [webmd.com]

- 8. wwwn.cdc.gov [wwwn.cdc.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. What Is the Principle of Tandem Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Tandem Mass Spectrometry: Principle, Instrumentation, Uses [jove.com]

- 14. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. validate analytical methods: Topics by Science.gov [science.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

MRM transitions for Mono(4-pentenyl)phthalate-d4

This application note details the method development, optimization, and validation for the quantification of Mono(4-pentenyl)phthalate-d4 (MPP-d4) , a deuterated internal standard used in the biomonitoring of phthalate exposure.

This guide is designed for analytical chemists and toxicologists using LC-MS/MS (Triple Quadrupole) with Electrospray Ionization (ESI) in Negative Mode .

Part 1: Compound Characterization & Mechanism

Mono(4-pentenyl)phthalate (MPP) is a primary metabolite of Di(4-pentenyl)phthalate (DPP). Unlike saturated phthalates (e.g., DnBP), the 4-pentenyl side chain contains a terminal alkene, which slightly alters its physicochemical behavior but retains the core fragmentation pathways characteristic of phthalate monoesters.

Physicochemical Properties

| Property | Analyte: MPP (Unlabeled) | Internal Standard: MPP-d4 |

| Formula | C₁₃H₁₄O₄ | C₁₃H₁₀D₄O₄ |

| Molecular Weight | 234.25 g/mol | 238.27 g/mol |

| Monoisotopic Mass | 234.0892 | 238.1143 |

| Precursor Ion [M-H]⁻ | 233.1 | 237.1 |

| pKa (approx.) | 3.5 (Carboxylic Acid) | 3.5 |

| LogP | ~2.8 | ~2.8 |

Fragmentation Logic (The "Why" behind the Transitions)

To ensure specificity, we utilize the ring-deuterated form of the internal standard. The fragmentation of phthalate monoesters in ESI(-) follows a predictable pathway essential for selecting robust MRM transitions.

-

Primary Transition (Quantifier): Cleavage of the ester bond yields the deprotonated phthalic acid monoanion (benzoate core).

-

Secondary Transition (Qualifier): Loss of the alcohol side chain (4-penten-1-ol) to form the cyclic phthalic anhydride anion.

Part 2: Mass Spectrometry Protocol

Source Parameters (ESI Negative)

Note: These values are starting points for Sciex QTRAP/Triple Quad or Agilent 6400 series. Fine-tune based on flow rate.

-

Spray Voltage (IS): -4500 V

-

Source Temperature (TEM): 450 °C (High temp aids desolvation of the carboxylic acid)

-

Curtain Gas (CUR): 30 psi

-

Gas 1 / Gas 2: 50 / 50 psi

-

Declustering Potential (DP): -60 V (Moderate energy to prevent in-source fragmentation)

MRM Transition Table

The following transitions are optimized for MPP-d4. The "Unlabeled" column is provided for reference when analyzing the native analyte.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) | Dwell Time (ms) |

| MPP-d4 | 237.1 | 125.1 | Quantifier | 22 | 50 |

| MPP-d4 | 237.1 | 151.1 | Qualifier | 18 | 50 |

| MPP-d4 | 237.1 | 79.1 | Confirmation | 35 | 50 |

| MPP (Native) | 233.1 | 121.1 | Quantifier | 22 | 50 |

| MPP (Native) | 233.1 | 147.1 | Qualifier | 18 | 50 |

Technical Insight: The transition to m/z 79 (d4-phenyl radical) requires significantly higher collision energy (35+ eV) and is often less sensitive but highly specific if matrix interference is high.

Part 3: Chromatographic Method

Phthalate monoesters are relatively polar compared to their diester parents but still require reverse-phase separation.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

-

Mobile Phase A: 0.1% Acetic Acid in Water (Acidic pH suppresses ionization of silanols, improving peak shape).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[6]

-

Flow Rate: 0.35 mL/min.

-

Injection Volume: 5 µL.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 1.0 | 10 | Trap Elution |

| 6.0 | 95 | Linear Gradient |

| 8.0 | 95 | Wash |

| 8.1 | 10 | Re-equilibration |

| 10.0 | 10 | End |

Part 4: Sample Preparation (Biological Matrices)

Phthalates are excreted primarily as glucuronide conjugates. Enzymatic hydrolysis is mandatory to quantify total MPP.

Reagents

-

Enzyme:

-Glucuronidase (E. coli K12 or Helix pomatia). -

Buffer: 1.0 M Ammonium Acetate (pH 6.5).

Protocol Workflow

-

Aliquot: Transfer 200 µL of urine/serum to a 96-well plate or glass tube.

-

Spike IS: Add 10 µL of MPP-d4 working solution (e.g., 100 ng/mL).

-

Buffer: Add 50 µL Ammonium Acetate buffer + 10 µL

-Glucuronidase. -

Incubation: Seal and incubate at 37°C for 90 minutes.

-

Quench: Add 200 µL Acetonitrile (precipitates proteins and stops enzyme).

-

Extraction:

-

Option A (Dilute & Shoot): Centrifuge at 4000g for 10 min. Inject supernatant.

-

Option B (SPE - Recommended): Load supernatant onto OASIS HLB cartridge. Wash with 5% MeOH. Elute with pure MeOH. Evaporate and reconstitute.

-

Part 5: Visualization

Fragmentation Pathway Diagram

This diagram illustrates the structural cleavage leading to the selected MRM transitions.

Caption: ESI(-) Fragmentation pathway of MPP-d4 showing the formation of Quantifier (m/z 125) and Qualifier (m/z 151) ions.

Sample Preparation Workflow

Caption: Workflow for the enzymatic deconjugation and extraction of MPP-d4 from biological matrices.

Part 6: Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

-

Linearity: Calibration curves (0.5 – 100 ng/mL) must have

. Weighting -

Ion Ratio: The ratio of the Quantifier (125) to Qualifier (151) peak areas must be consistent within ±20% of the authentic standard.

-

Cross-Talk Check: Inject a high concentration of unlabeled MPP (1000 ng/mL) and monitor the MPP-d4 transition (237->125). No peak should be observed (verifies isotopic purity).

-

Matrix Effects: Calculate Matrix Factor (MF).

If

References

-

BenchChem. (2025).[6][7] Application Note: Quantitative Analysis of Phthalate Metabolites by LC-MS/MS. BenchChem Technical Library. Link

-

Silva, M. J., et al. (2007). Quantification of 22 phthalate metabolites in human urine. Journal of Chromatography B, 860(1), 106-112. Link

-

CDC Laboratory Procedure Manual. (2013). Phthalate Metabolites in Urine by LC-MS/MS.[5][6][8] Method 6306.04. Link

-

Jeong, Y., et al. (2022).[3] Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies.[2][3][8] Journal of the American Society for Mass Spectrometry, 33(6), 981–995.[3][8] Link

-

Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS.[9] Application Note 5990-9602EN. Link

Sources

- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Influence of data acquisition modes and data analysis approaches on non-targeted analysis of phthalate metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

Troubleshooting & Optimization

Technical Support Center: Phthalate Contamination Control

Welcome to the Advanced LC-MS/MS Support Hub. This guide addresses the "Ubiquity Paradox" of phthalates (plasticizers): they are everywhere in the laboratory environment, yet your assay requires their total absence.

Below are the specific protocols and troubleshooting workflows designed to isolate, identify, and eliminate phthalate background noise (ghost peaks) from your high-sensitivity quantitation workflows.

Part 1: The Diagnostic Phase (Is it Phthalates?)

Q: I see persistent background peaks in my gradient. How do I confirm they are phthalates?

A: Phthalates exhibit a distinct mass spectral signature. Before tearing down your system, validate the contaminant identity using the "149 Signature" and specific adducts.

Diagnostic Table: Common Phthalate Ions (Positive Mode ESI)

| Ion Type | m/z (approx) | Mechanism | Significance |

|---|---|---|---|

| Fragment | 149.02 | Protonated Phthalic Anhydride | The "Smoking Gun." Almost all phthalates fragment to this ion in collision cells. |

| [M+H]+ | 279.15 | Di-n-butyl phthalate (DnBP) | Common in flexible tubing and adhesives. |

| [M+H]+ | 391.28 | Bis(2-ethylhexyl) phthalate (DEHP) | The most common laboratory plasticizer (PVC, gloves, parafilm). |

| [M+Na]+ | 413.26 | DEHP Sodium Adduct | Dominant in high-salt mobile phases. |

| [2M+Na]+ | 803.5 | DEHP Dimer | Seen at high concentrations/source saturation. |

Action: Perform a Product Ion Scan of your background peak. If the primary fragment is m/z 149 , you have a phthalate contamination.

Part 2: Source Identification Workflow

Q: Is the contamination coming from my solvents, my instrument, or my sample prep?

A: You must perform a System Segregation Test . Do not guess; isolate the variables using the decision tree below.

Protocol: The "Zero-Volume" Injection

-

Run 1 (Instrument Blank): Set the autosampler to inject 0 µL (or a "null" injection). Run your standard gradient.

-

Result: Peaks present? The contamination is in the Mobile Phase or LC Hardware (Pump/Mixer).

-

Result: No peaks? The contamination is in the Sample Path (Needle, Valve, or Vials).

-

-

Run 2 (Vial Blank): Inject pure solvent from a glass vial (no septum if possible).

-

Result: Peaks appear? The contamination is in the Vial Septa or Wash Solvent .

-

Figure 1: Decision tree for isolating the origin of phthalate contamination (System vs. Sample).

Part 3: The Hardware Solution (The "Delay Column")

Q: My solvents are the source (Run 1 was dirty). I'm already using LC-MS grade solvents. What now?

A: Even LC-MS grade solvents can accumulate phthalates from the bottle cap liners or storage conditions. You cannot "buy" your way out of this; you must engineer a solution using a Delay Column (also known as a Ghost Trap or Isolator Column) .

The Mechanism: A Delay Column is a highly retentive C18 column placed between the Pump Mixer and the Injector .

-

Without Delay Column: Phthalates in the mobile phase accumulate on the head of the analytical column during equilibration. When the gradient starts, they elute simultaneously with your analyte.

-

With Delay Column: The trap retains the mobile phase phthalates. When the gradient starts, the phthalates take time to traverse the Delay Column before reaching the injector. This shifts the background peaks to a later retention time, separating them from your analyte.

Implementation Protocol:

-

Hardware: Obtain a short, highly retentive C18 column (e.g., 50 x 2.1 mm, 5 µm).

-

Installation: Install it in the flow path after the pump mixer but before the autosampler injection valve.

-

Validation: Run a blank gradient. You should see the phthalate peaks shift significantly to the right (later RT).

Figure 2: The Delay Column traps mobile phase impurities, ensuring only clean solvent reaches the injector during the analytical run.[1]

Part 4: Wet Lab Hygiene & Material Compatibility

Q: My "Vial Blank" (Run 2) was dirty. How do I clean my glassware?

A: Standard dishwashers and detergents are insufficient and often introduce more phthalates.

-

The Gold Standard: Bake all borosilicate glassware in a muffle furnace at 400°C for 4 hours . This thermally degrades organic plasticizers.

-

The Chemical Alternative: If baking is impossible (e.g., volumetric flasks), rinse with 100% Acetone followed by 100% Acetonitrile . Do not use detergent.

Q: Can I use Parafilm or plastic pipette tips?

A:

-

Parafilm: ABSOLUTELY NOT. Parafilm is a major source of phthalates and siloxanes. Use aluminum foil (baked) or solid glass stoppers.[2]

-

Pipette Tips: Use high-quality, non-coated polypropylene tips. Avoid "low retention" tips if they use slip agents (often phthalate-based). Pre-rinsing tips with the elution solvent is a valid mitigation strategy for trace analysis.

Material Compatibility Guide

| Material | Status | Notes |

|---|---|---|

| Glass (Borosilicate) | ✅ Preferred | Must be baked at 400°C or solvent-rinsed. |

| Stainless Steel | ✅ Preferred | Inert to phthalates. |

| PEEK (Tubing) | ⚠️ Caution | Can absorb phthalates over time; replace if contamination persists.[2][3] |

| PTFE (Teflon) | ⚠️ Caution | Porous; can act as a sink/source for contaminants. |

| PVC (Tygon) | ❌ BANNED | Major source of DEHP. Remove from lab. |

| Parafilm | ❌ BANNED | Guaranteed contamination. |

Part 5: Advanced Troubleshooting FAQs

Q: I installed a delay column, but I still see a phthalate peak at the exact retention time of my analyte. Why?

A: If the delay column didn't shift it, the contamination is entering after the delay column.

-

Check the Injector: The rotor seal in the injection valve may be wearing down (polyimide/PEEK debris).

-

Check the Sample Solvent: The solvent used to dissolve your sample is contaminated.[1][4] The delay column cannot clean the sample itself, only the mobile phase.

Q: Can I just subtract the background in my software?

A: As a Senior Scientist, I advise against this for trace analysis. Background subtraction increases the noise floor and reduces the Signal-to-Noise (S/N) ratio. It masks the problem rather than solving it. Physical removal (Delay Column + Clean Chemistry) is the only robust method for validation.

References

-

Shimadzu Corporation. (n.d.). Ghost Trap DS: Mobile Phase Cleaner for HPLC.[5] Retrieved from

-

Agilent Technologies. (2012). Phthalate Analysis: Solutions for Environmental and Food Safety.[6] Retrieved from

-

Waters Corporation. (2023). Controlling Contamination in LC/MS Systems. Retrieved from

-

Restek Corporation. (2018). Eliminating Ghost Peaks in LC Analysis. Retrieved from

Sources

Stability of Mono(4-pentenyl)phthalate-d4 in frozen samples

Technical Support Center: MPP-d4 Stability Guide

Executive Summary Mono(4-pentenyl)phthalate-d4 (MPP-d4) is a deuterated internal standard used primarily for the quantification of phthalate metabolites via isotope dilution LC-MS/MS.[1] While the deuterium labeling on the phthalate ring is chemically robust, the molecule possesses two critical instability vectors: the ester linkage (susceptible to enzymatic and chemical hydrolysis) and the terminal alkene on the pentenyl chain (susceptible to oxidation). In frozen biological matrices (-20°C to -80°C), the primary risk is not chemical degradation, but enzymatic hydrolysis during the freeze-thaw transition and adsorptive loss to container walls.

Part 1: The Science of Stability (Mechanistic Insight)

To troubleshoot effectively, you must understand why the molecule fails.

Enzymatic Hydrolysis (The Biological Vector)

In urine or serum, endogenous enzymes (esterases and lipases) remain dormant at -80°C but reactivate immediately upon thawing.

-

Mechanism: Esterases attack the ester bond connecting the phthalate ring to the 4-pentenyl chain.[1]

-

Result: Conversion of MPP-d4 into Phthalic Acid-d4 (PA-d4) + 4-penten-1-ol.[1]

-

Impact: Loss of Internal Standard (IS) signal, leading to overestimation of the target analyte (since the IS area denominator decreases).

Adsorption (The Physical Vector)

Phthalate monoesters are amphiphilic.[1] The carboxylic acid makes them water-soluble, but the hydrophobic pentenyl chain drives them toward lipophilic surfaces.

-

Mechanism: Van der Waals forces drive MPP-d4 from the aqueous matrix onto the walls of polypropylene (PP) or polyethylene (PE) containers.

-

Critical Nuance: Unlike diesters, monoesters are less prone to this, but the "4-pentenyl" chain is sufficiently hydrophobic to cause losses at trace levels (<10 ng/mL).

Alkene Oxidation (The Chemical Vector)

The "4-pentenyl" group contains a terminal double bond (

-

Mechanism: Radical oxidation or ozonolysis if exposed to light or ambient air for extended periods.[1]

-

Result: Formation of epoxides or cleavage products.[1]

Part 2: Troubleshooting Guide & FAQs

Scenario A: "My Internal Standard signal is dropping over time in the autosampler."

Q: Is MPP-d4 unstable in the autosampler at 4°C? A: Likely, yes, but not due to temperature alone.

-

Diagnosis: If your samples are unbuffered urine/serum, residual esterase activity is slowly degrading the MPP-d4.[1]

-

Fix: Ensure the matrix pH is adjusted to < 5.0 (acidic) to inhibit esterase activity, or use an enzyme inhibitor (e.g., sodium fluoride) if acidification interferes with chromatography.

-

Check: Are you using glass vials? If using plastic inserts, switch to silanized glass to prevent adsorption.[1]

Scenario B: "I see a shift in retention time (RT) for MPP-d4."

Q: Does the deuterium label cause RT shifts? A: A slight shift (0.05–0.1 min) compared to the native (unlabeled) analyte is normal due to the deuterium isotope effect (D-bonds are shorter/stronger, slightly altering lipophilicity).

-

Red Flag: If the shift is >0.2 min or the peak shape broadens, this suggests matrix-induced pH changes . MPP-d4 is a weak acid (pKa ~3-4).[1] If your mobile phase pH drifts near the pKa, the molecule rapidly exchanges between ionized and neutral forms, causing peak tailing and RT instability.

Scenario C: "High background noise in the MPP-d4 transition channel."

Q: Is my standard degrading into interfering ions? A: Unlikely.[1] This is usually Cross-Talk or Contamination .[1]

-

Mechanism: The "d4" label is stable. However, if you are analyzing high concentrations of the native Mono(4-pentenyl)phthalate, the M+4 isotope of the native compound (due to naturally occurring

and -

Validation: Inject a "Double Blank" (Matrix only, no IS). If you see a peak at the MPP-d4 retention time, your native concentration is too high, or your system is contaminated with phthalates from the solvent lines (plasticizers).

Part 3: Visualized Workflows

Figure 1: Degradation Pathways & Mitigation Logic

This diagram illustrates the decision logic for handling MPP-d4 to prevent the three primary failure modes: Hydrolysis, Oxidation, and Adsorption.

Caption: Workflow identifying critical control points (CCPs) where MPP-d4 stability is compromised during the freeze-thaw cycle.

Part 4: Validated Protocols

Protocol 1: Freeze-Thaw Stability Validation

Use this protocol to verify if your specific matrix (e.g., hyperlipidemic serum) affects MPP-d4.[1]

| Step | Action | Technical Rationale |

| 1 | Spike | Spike MPP-d4 into 10 mL of pooled matrix at 10 ng/mL. |

| 2 | Aliquot | Split into 4 aliquots: (A) Immediate Analysis, (B) 1 Cycle, (C) 3 Cycles, (D) 24h Room Temp. |

| 3 | Cycle | Freeze B & C at -80°C for >24h. Thaw unassisted at 4°C. Repeat for C. |

| 4 | Quench | Upon final thaw, immediately add 0.1% Formic Acid to all samples. |

| 5 | Analyze | Analyze via LC-MS/MS. Calculate Recovery % relative to Aliquot A. |

Protocol 2: Storage of Stock Solutions

MPP-d4 is most stable in organic solvent, not matrix.

-

Solvent: Dissolve neat standard in Acetonitrile (ACN) . Avoid Methanol (MeOH) for long-term storage, as transesterification can occur slowly over months in acidic conditions.[1]

-

Container: Amber glass vials with PTFE-lined caps. NO PLASTIC.

-

Temperature: -20°C is sufficient for ACN stocks.

-

Shelf Life: 12 months. Recalibrate against a fresh standard if the pentenyl alkene oxidation is suspected (look for M+16 peaks in MS).[1]

References

-

Centers for Disease Control and Prevention (CDC). (2019).[1] Laboratory Procedure Manual: Phthalate Metabolites in Urine (Method 6306.06).[1] National Center for Environmental Health.[1] [Link]

-

Silva, M. J., et al. (2008).[1] Stability of phthalate metabolites in human urine samples.[1][2][3][4][5] Biomarkers, 13(4), 427-434.[1] [Link]

-

Calafat, A. M., et al. (2015).[1] Biomonitoring of Phthalates in Humans.[1][2][3][4][6] In: Phthalates and Human Health.[1][7][8] [Link]

-

Hoppin, J. A., et al. (2002).[1] Reproducibility of urinary phthalate metabolites in first morning urine samples.[1][3] Environmental Health Perspectives, 110(5), 515. [Link]

Sources

- 1. Mono-n-pentyl phthalate | C13H16O4 | CID 90531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Within-Person Variability in Urinary Phthalate Metabolite Concentrations: Measurements from Specimens after Long-Term Frozen Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Within-person variability in urinary phthalate metabolite concentrations: measurements from specimens after long-term frozen storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. papers.ssrn.com [papers.ssrn.com]

Validation & Comparative

High-Throughput Validation of Urinary Phthalate Metabolites: A Comparative Guide

Executive Summary